molecular formula C8H10N4O2 B13944854 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]pyridine-4-carboxylic acid CAS No. 93772-12-4

3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]pyridine-4-carboxylic acid

Cat. No.: B13944854
CAS No.: 93772-12-4
M. Wt: 194.19 g/mol
InChI Key: SHTFSDUMVMLAIO-UHFFFAOYSA-N
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Description

3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]pyridine-4-carboxylic acid is a chemical compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 4-position and a 3,3-dimethyltriaz-1-en-1-yl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]pyridine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of a methyl group attached to the pyridine ring.

    Attachment of the 3,3-Dimethyltriaz-1-en-1-yl Group: This step involves the formation of the triazene group through the reaction of an appropriate amine with a diazonium salt, followed by coupling with the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides or esters.

    Reduction: The triazene group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of acid chlorides or esters.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated pyridine derivatives.

Scientific Research Applications

3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the triazene group can undergo metabolic activation to form reactive intermediates. These interactions can lead to the modulation of enzymatic activity, inhibition of cell proliferation, or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid:

    Pyridine-3-carboxylic acid:

    Pyridine-4-carboxylic acid:

Uniqueness

3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]pyridine-4-carboxylic acid is unique due to the presence of the 3,3-dimethyltriaz-1-en-1-yl group, which imparts distinct chemical and biological properties

Properties

CAS No.

93772-12-4

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

3-(dimethylaminodiazenyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C8H10N4O2/c1-12(2)11-10-7-5-9-4-3-6(7)8(13)14/h3-5H,1-2H3,(H,13,14)

InChI Key

SHTFSDUMVMLAIO-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=C(C=CN=C1)C(=O)O

Origin of Product

United States

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